Cinnamaldehyde thiosemicarbazone

Description

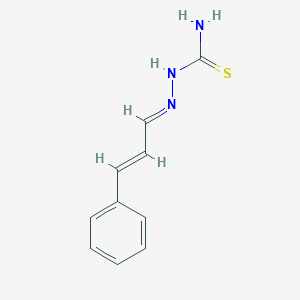

Structure

3D Structure

Properties

IUPAC Name |

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-70-2 |

Source

|

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Advanced Spectroscopic Characterization of Cinnamaldehyde Thiosemicarbazone (CTSC): A Technical Guide

Executive Summary

Cinnamaldehyde thiosemicarbazone (CTSC) represents a critical scaffold in medicinal chemistry, valued for its ability to chelate transition metals (Fe, Cu, Ni) and inhibit metalloenzymes like topoisomerase II and urease. For drug development professionals, the challenge lies not in the synthesis, but in the rigorous structural validation of the ligand and its tautomeric states.

This guide moves beyond basic characterization, focusing on the spectroscopic signatures that define purity, isomeric geometry (E/Z), and the thione-thiol tautomeric equilibrium that dictates biological efficacy.

Part 1: Synthetic Pathway & Reaction Mechanism

The synthesis of CTSC is a Schiff base condensation between cinnamaldehyde and thiosemicarbazide. While seemingly simple, the stereoselectivity (

Reaction Logic

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration.

Figure 1: Step-wise condensation mechanism for CTSC synthesis.

Optimized Protocol

-

Reagents: Cinnamaldehyde (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (Abs.), Glacial Acetic Acid (Catalyst).

-

Procedure:

-

Dissolve thiosemicarbazide in hot ethanol/water (1:1).

-

Add cinnamaldehyde dropwise under continuous stirring.

-

Add 3-5 drops of glacial acetic acid.

-

Reflux at 70-80°C for 3 hours.

-

Critical Checkpoint: Monitor TLC (Mobile phase: Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

-

Cool to precipitate yellow crystals. Recrystallize from hot ethanol.

-

Part 2: Vibrational Spectroscopy (FT-IR)

FT-IR is the primary tool for distinguishing between the thione (solid state/neutral) and thiol (complexed/basic) forms. This distinction is vital because metal coordination often occurs via the thiolate sulfur.

Diagnostic Band Assignments

The following table summarizes the key vibrational modes used for quality control.

| Functional Group | Wavenumber ( | Diagnostic Value |

| Broad bands indicate H-bonding. Disappearance suggests deprotonation/complexation. | ||

| Primary Confirmation. Confirms Schiff base formation. Shifts to lower frequency upon metal coordination. | ||

| Presence confirms Thione tautomer. Weakening/shifting indicates coordination via Sulfur. | ||

| Shifts to higher frequency upon coordination due to reduced repulsion between lone pairs. | ||

| Impurity Flag. Presence indicates unreacted cinnamaldehyde. |

Thione-Thiol Tautomerism

In the solid state, CTSC exists predominantly as a thione. In solution, particularly in the presence of metal ions or base, it tautomerizes to the thiol form, allowing for anionic coordination.[1]

Figure 2: Tautomeric equilibrium shifting toward the thiolate form during metallodrug synthesis.

Part 3: Electronic Spectroscopy (UV-Vis)

UV-Vis is utilized to assess conjugation extent and charge transfer transitions.

-

Transition (

-

Transition (

-

Bathochromic Shift (Red Shift): Upon metal complexation (e.g., with Cu(II) or Ni(II)), the

band typically shifts to longer wavelengths due to extended conjugation and Ligand-to-Metal Charge Transfer (LMCT).

Protocol for Stability Assay:

Dissolve CTSC in DMSO (

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, specifically confirming the

NMR Signatures (DMSO- )

-

Azomethine Proton (

): A singlet appearing at -

Thioamide Protons (

): Two broad singlets (due to restricted rotation around C-N bond) typically found at -

Hydrazinic Proton (

): A downfield singlet at-

Validation: Add

. The disappearance of NH signals confirms they are exchangeable protons.

-

-

Alkene Protons: The cinnamyl double bond protons appear as doublets/multiplets in the

range with coupling constants (

Part 5: Protocol for Metal Complexation Monitoring

When developing CTSC as a ligand for metallodrugs (e.g., anticancer copper complexes), the following workflow ensures successful coordination.

Figure 3: Analytical workflow for validating metal-CTSC complexation.

Experimental Validation

-

Baseline: Record IR of pure CTSC. Note

at -

Complexation: Synthesize Metal-CTSC complex.

-

Comparison: Record IR of the product.

-

Success Criteria:

shifts to

-

References

-

Synthesis and Characterization (Fe-Complexes): Title: Synthesis, Spectroscopic Characterization, and Analytical Applications of Cinnamaldehyde Thiosemicarbazone and Its Fe(III) Complex.[2] Source: Jetir.org. URL:[Link]

-

Biological Activity & Mechanism: Title: Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity.[3] Source: PubMed (Journal of Inorganic Biochemistry). URL:[Link]

-

Antimicrobial Properties: Title: Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone.[4] Source: ACS Publications (Journal of Agricultural and Food Chemistry). URL:[Link]

-

Tautomerism in Thiosemicarbazones: Title: Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Source: Scientific Research Publishing. URL:[Link]

-

General Synthesis Protocol: Title: Preparation of Cinnamaldehyde Thiosemicarbazone.[2][3][4] Source: PrepChem. URL:[Link]

Sources

- 1. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Cinnamaldehyde Thiosemicarbazone Metal Complex Formation

Executive Summary

The coordination chemistry of Cinnamaldehyde Thiosemicarbazone (CTSC) represents a pivotal area in medicinal inorganic chemistry.[1] Unlike simple Schiff bases, CTSC offers a versatile N,S-donor system capable of distinct coordination modes—neutral thione and anionic thiolate—governed strictly by pH and reaction stoichiometry.[1]

This guide provides a rigorous technical framework for the synthesis, characterization, and biological application of CTSC metal complexes (specifically Cu(II), Ni(II), and Co(II)). The focus is on the causality of reaction conditions : understanding how solvent polarity, pH buffers, and metal counter-ions dictate the structural geometry and subsequent pharmacological efficacy (cytotoxicity and DNA binding) of the final complex.[1]

Ligand Design & Synthesis Architecture

The synthesis of the CTSC ligand is a condensation reaction between trans-cinnamaldehyde and thiosemicarbazide.[1] The critical parameter here is preserving the trans geometry of the alkene side chain, which is essential for the ligand's ability to intercalate into DNA base pairs later.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen (

-

Solvent Choice: Ethanol (EtOH) or Methanol (MeOH).[1] Protic solvents facilitate proton transfer during the elimination of water.[1]

-

Catalysis: A catalytic amount of Glacial Acetic Acid (AcOH) activates the carbonyl carbon, accelerating the rate-limiting step of nucleophilic attack.[1]

Structural Tautomerism

CTSC exists in a tautomeric equilibrium, which is the "control knob" for metal complexation:

-

Thione Form (Solid State/Neutral pH): Proton resides on

; C=S bond is intact.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Thiol Form (Solution/Basic pH): Proton migrates to S; C-S single bond forms.[1]

Metal Complexation Dynamics: The Thione-Thiolate Switch

The most common failure point in CTSC complexation is uncontrolled pH, leading to mixed coordination species.[1]

Mode A: Neutral Chelation (Thione)

-

Condition: Neutral pH, absence of base.[1]

-

Coordination: The ligand binds as a neutral bidentate agent through the Azomethine Nitrogen (

) and Thione Sulfur (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Result: The metal retains its counter-ions (e.g.,

) to balance charge.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Mode B: Anionic Chelation (Thiolate)

-

Condition: Basic pH (addition of

or Acetate buffer).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Coordination: Deprotonation of the hydrazinic NH allows the sulfur to coordinate as a distinct thiolate anion (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Result: The ligand neutralizes the metal charge (e.g.,

), often precipitating out of solution due to increased hydrophobicity.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis pathway.

Caption: Decision tree for synthesizing neutral vs. cationic CTSC metal complexes based on pH control.

Structural Characterization & Validation

To ensure scientific integrity, the formation of the complex must be self-validated using spectroscopic shifts.[1]

Infrared (IR) Spectroscopy Markers

The shift in vibrational frequencies is the primary indicator of coordination mode.[1]

| Functional Group | Ligand ( | Complex ( | Diagnostic Interpretation |

| 1600 - 1620 | 1580 - 1590 | Red Shift: Indicates coordination via Azomethine Nitrogen. | |

| 830 - 850 | 800 - 820 | Red Shift: Indicates coordination via Thione Sulfur (Neutral Mode). | |

| Absent | 740 - 760 | New Band: Indicates deprotonation and Thiolate coordination (Anionic Mode). | |

| 1000 - 1020 | 1030 - 1050 | Blue Shift: Due to reduced repulsion between lone pairs upon coordination. |

NMR Validation (for Diamagnetic Zn/Cd complexes)

-

Thione Mode: The hydrazinic

proton signal (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Thiolate Mode: The

proton signal disappears , confirming deprotonation and thiol formation.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Biological Mechanism of Action

The pharmacological potency of CTSC complexes, particularly Copper(II), stems from their ability to mimic biological oxidants and intercalate DNA.[1]

Mechanism 1: Oxidative Stress (ROS Generation)

Copper complexes (

Mechanism 2: DNA Intercalation

The planar aromatic ring of the cinnamaldehyde moiety, combined with the planar coordination geometry of the metal center (Square Planar for

Caption: Dual-pathway mechanism of action: ROS-mediated mitochondrial damage and DNA intercalation.[1]

Experimental Protocols

Protocol A: Synthesis of CTSC Ligand

-

Dissolution: Dissolve 0.01 mol of Thiosemicarbazide in 20 mL of hot Ethanol.

-

Addition: Add 0.01 mol of trans-Cinnamaldehyde dropwise with constant stirring.

-

Catalysis: Add 3-4 drops of Glacial Acetic Acid.

-

Reflux: Reflux the mixture at 70-80°C for 3 hours.

-

Isolation: Cool to room temperature. A yellow crystalline precipitate will form.[1]

-

Purification: Filter, wash with cold ethanol, and recrystallize from hot ethanol.

-

Checkpoint: Melting point should be sharp (approx. 173°C) [1].[1]

-

Protocol B: Synthesis of Cu(II) Complex (Thiolate Mode)

-

Ligand Prep: Dissolve 0.002 mol of CTSC Ligand in 20 mL hot Ethanol.

-

Metal Prep: Dissolve 0.001 mol of Copper(II) Acetate Monohydrate in 10 mL Ethanol.

-

Note: Acetate salts are preferred for thiolate mode as the acetate acts as a weak base to assist deprotonation.[1]

-

-

Reaction: Mix solutions. The color will immediately shift (usually to dark green or brown).[1]

-

Reflux: Reflux for 2 hours.

-

Precipitation: If precipitate does not form on cooling, reduce volume by evaporation.[1]

-

Wash: Filter and wash with hot water (to remove byproduct acetic acid/salts) and then ether.[1]

References

-

Synthesis and Characterization of Cinnamaldehyde Thiosemicarbazone and its Fe(III) Complex. Jetir.org. Available at: [Link]

-

Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues. Journal of Inorganic Biochemistry. Available at: [Link]

-

Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity. Journal of Inorganic Biochemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes. MDPI Molecules. Available at: [Link]

-

Transition Metal Complexes of Thiosemicarbazides... A Review. NIH National Library of Medicine.[1] Available at: [Link]

Sources

Antimicrobial Spectrum & Therapeutic Potential of Cinnamaldehyde Thiosemicarbazone

Executive Summary

Cinnamaldehyde thiosemicarbazone (CTS) represents a strategic hybridization in medicinal chemistry. By condensing cinnamaldehyde—a phenylpropanoid with potent membrane-disrupting capabilities—with thiosemicarbazide, a known pharmacophore with metal-chelating properties, researchers generate a Schiff base with an expanded antimicrobial profile.

This guide analyzes the technical spectrum of CTS, moving beyond basic phenotypic observations to the molecular mechanisms of action (MoA). It is designed for drug development professionals seeking to leverage CTS as a lead compound or a synergistic adjuvant. The data presented underscores its efficacy against multidrug-resistant (MDR) pathogens, its dual-action mechanism (membrane permeabilization + metalloenzyme inhibition), and its potential as a ligand for coordination complexes.

Chemical Basis & Synthesis[1][2][3][4]

To understand the spectrum, one must understand the structure. CTS is an

Synthesis Protocol

The synthesis is a robust, self-validating condensation reaction.

Reagents:

-

trans-Cinnamaldehyde (Purity >98%)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)[4]

Step-by-Step Workflow:

-

Preparation: Dissolve 20 mM thiosemicarbazide in 250 mL hot water. Separately, dissolve 20 mM trans-cinnamaldehyde in 250 mL ethanol.

-

Condensation: Slowly add the thiosemicarbazide solution to the aldehyde solution under continuous stirring.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) for 3–5 hours. Monitor via TLC (Thin Layer Chromatography) until the aldehyde spot disappears.

-

Crystallization: Cool to room temperature. A yellow precipitate (CTS) will form.

-

Purification: Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde. Recrystallize from hot ethanol.

-

Validation: Verify structure via melting point and

H-NMR (distinct azomethine proton signal).

The Antimicrobial Spectrum[3]

CTS exhibits a broad spectrum of activity, often outperforming its parent aldehyde due to increased stability and the ability to sequester essential trace metals from the microbial environment.

Antibacterial Activity

The compound shows bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria, though the mechanisms of entry differ.

-

Gram-Positive (S. aureus, B. subtilis): High efficacy. The lipophilic cinnamyl chain interacts readily with the peptidoglycan layer and the inner cytoplasmic membrane, leading to leakage of electrolytes.

-

Gram-Negative (E. coli, P. aeruginosa): Moderate to High efficacy. Unlike many lipophilic agents that are repelled by the hydrophilic LPS layer, the Schiff base modification alters the polarity, allowing CTS to traverse the outer membrane porins or disrupt the LPS integrity directly.

Antifungal Activity

CTS is particularly potent against Candida species.

-

Target: Candida albicans (including azole-resistant strains).[5][6]

-

Mechanism: Inhibition of ergosterol biosynthesis and disruption of membrane integrity. The thiosemicarbazone moiety also inhibits metalloenzymes crucial for fungal respiration.

Quantitative Data Summary (MIC Ranges)

Note: Values represent consensus ranges from literature for CTS and closely related cinnamaldehyde Schiff bases. Solvent choice (DMSO vs. Ethanol) significantly impacts observed MIC.

| Pathogen | Gram/Type | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Gram (+) | 100 – 250 | Highly susceptible; membrane disruption is primary MoA. |

| Bacillus subtilis | Gram (+) | 125 – 250 | Spore formation may be inhibited at sub-MIC levels. |

| Escherichia coli | Gram (-) | 250 – 500 | Higher MIC due to efflux pumps; synergy with Cu(II) lowers MIC. |

| Pseudomonas aeruginosa | Gram (-) | 500 – >1000 | Intrinsic resistance high; requires permeabilizing adjuvant. |

| Candida albicans | Fungi | 50 – 125 | Potent inhibition of germ tube formation. |

Mechanisms of Action (MoA)

The therapeutic value of CTS lies in its "Multi-Target" pharmacology. It does not rely on a single receptor, reducing the likelihood of rapid resistance development.

Core Mechanisms

-

Membrane Permeabilization: The cinnamyl tail inserts into the lipid bilayer, disrupting Van der Waals interactions between fatty acid chains. This causes depolarization and leakage of ATP and

ions. -

Ribonucleotide Reductase Inhibition: The thiosemicarbazone moiety chelates Iron (Fe) required by ribonucleotide reductase, an enzyme essential for DNA synthesis. This halts bacterial replication (bacteriostatic).

-

Reactive Oxygen Species (ROS) Generation: Upon coordinating with intracellular Copper (Cu) or Iron (Fe), the CTS-metal complex can participate in Fenton-like reactions, generating hydroxyl radicals that damage DNA and proteins.

Pathway Visualization

The following diagram illustrates the cascade from entry to cell death.

Figure 1: Multi-modal mechanism of action for CTS, highlighting membrane disruption and intracellular metal chelation pathways.

Experimental Protocols: MIC Determination

To ensure reproducibility, use the Resazurin Microtiter Assay (REMA) . This colorimetric method is superior to standard turbidity tests for CTS because the compound itself can form emulsions that interfere with optical density (OD) readings.

Protocol Design (Self-Validating)

-

Solvent Control: CTS is hydrophobic. Dissolve stock in DMSO. Final assay concentration of DMSO must be < 1% to prevent solvent toxicity.

-

Sterility Control: Media only.

-

Growth Control: Bacteria + Media + Solvent (no CTS).

Workflow

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard diluted 1:100). -

Plate Setup: Use a 96-well flat-bottom plate. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 100 µL of CTS stock (e.g., 1000 µg/mL) to column 1. Mix and transfer 100 µL to column 2, repeating across the plate to achieve a gradient. Discard final 100 µL.

-

Inoculation: Add 100 µL of bacterial suspension to all test wells.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

-

Blue = No growth (Inhibition).

-

Pink/Colorless = Growth (Metabolic reduction of resazurin).

-

MIC is the lowest concentration well that remains blue.

-

Figure 2: Resazurin-based MIC determination workflow optimized for hydrophobic compounds like CTS.

Structure-Activity Relationship (SAR) Insights

For drug developers looking to optimize CTS, the following SAR trends are critical:

-

The Imine Bond (

): Essential for activity. Reduction to a hydrazine reduces antimicrobial potency significantly. -

The Thione Group (

): Critical for metal chelation. Substitution with oxygen (semicarbazone) generally lowers activity against metalloenzyme-dependent pathogens. -

Phenyl Ring Substitutions:

-

Electron-withdrawing groups (e.g.,

, -

Electron-donating groups (e.g.,

,

-

References

-

Chen, H., et al. (2009). "Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone." Journal of Agricultural and Food Chemistry.

-

Doyle, A. A., & Stephens, J. C. (2019). "A review of cinnamaldehyde and its derivatives as antibacterial agents." Fitoterapia.

-

Pinto, E., et al. (2009). "Antifungal activity of the clove essential oil from Syzygium aromaticum on Candida, Aspergillus and dermatophyte species." Journal of Medical Microbiology.

-

Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. prepchem.com [prepchem.com]

- 3. air.unipr.it [air.unipr.it]

- 4. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. cjmb.org [cjmb.org]

structure-activity relationship of cinnamaldehyde thiosemicarbazone derivatives

Pharmacophore Optimization: A Technical Guide to the SAR of Cinnamaldehyde Thiosemicarbazone Derivatives

Executive Summary

This technical guide dissects the structure-activity relationship (SAR) of cinnamaldehyde thiosemicarbazone (CTSC) derivatives. Merging the Michael acceptor properties of the cinnamaldehyde scaffold with the metal-chelating capacity of the thiosemicarbazone moiety creates a "privileged structure" with potent anticancer and antimicrobial profiles.[1] This document provides a validated roadmap for synthetic optimization, mechanistic understanding, and biological evaluation.

The Chemical Scaffold: Rational Design

The CTSC scaffold is a hybrid pharmacophore.[1][2] Its biological efficacy relies on the synergy between three distinct structural domains:[1]

-

The Hydrophobic Tail (Cinnamyl moiety): Facilitates membrane permeability and intercalative binding.[1][2]

-

The Conjugated Linker: Maintains planarity and electronic communication between the ring and the chelator.[1]

-

The Thiosemicarbazone Head: The "warhead" responsible for metal chelation (Fe, Cu, Zn) and hydrogen bonding.[1][2]

Synthesis Protocol

The synthesis follows a Schiff base condensation.[1][2][3] Unlike standard aldehyde condensations, the presence of the conjugated alkene requires specific control of pH to prevent Michael addition side reactions.[1][2]

Optimized Protocol:

-

Stoichiometry: 1:1 molar ratio of substituted cinnamaldehyde to thiosemicarbazide.

-

Solvent System: Ethanol (absolute) is preferred over methanol to support higher reflux temperatures (

).[1][2] -

Catalysis: Glacial acetic acid (catalytic amount). Note: Strong mineral acids (HCl) may induce cyclization or hydration of the alkene.[2]

-

Purification: Recrystallization from hot ethanol.

Caption: Acid-catalyzed Schiff base condensation pathway for CTSC synthesis.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of CTSC derivatives is driven by electronic and steric modulation of the core scaffold.[1]

A. The Phenyl Ring (Electronic Tuning)

Modifications here alter the electron density of the conjugated system and the lipophilicity (LogP) of the molecule.[2]

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -F, -NO₂ (especially at the para position) generally increase cytotoxicity.[2] This is attributed to enhanced acidity of the N-H proton, facilitating metal chelation, and increased lipophilicity.

-

Electron-Donating Groups (EDGs): Substituents like -OMe or -CH₃ often decrease potency compared to EWGs, though they may improve solubility.[2]

-

Hydroxyl Groups (-OH): Introduction of -OH (e.g., from 2-hydroxycinnamaldehyde) dramatically increases antioxidant capacity but may reduce membrane permeability due to polarity.[2]

B. The -Terminus (Steric & Lipophilic Tuning)

The terminal nitrogen (

-

Bulky Hydrophobes: Substitution with Phenyl , Ethyl , or Cyclohexyl groups at

significantly enhances anticancer activity.[1] -

Heterocycles: Incorporating morpholine or piperazine at

can improve water solubility and lysosomal trapping (due to the basic amine).[1][2]

C. Metal Complexation (The "Activated" State)

CTSCs act as tridentate (N,N,S) or bidentate (N,S) ligands.[2]

-

Zinc (Zn²⁺) & Copper (Cu²⁺) Complexes: Often exhibit 2-10x higher cytotoxicity than the free ligand.[1][2] The metal complex facilitates DNA intercalation and ROS generation via Fenton-like reactions.[1]

Table 1: Comparative SAR of Selected CTSC Derivatives (Anticancer Potency)

| Derivative ID | R (Phenyl Ring) | N4-Substituent | IC50 Trend (Cancer Lines) | Key Property |

| CTSC-1 | H (Unsub) | H | Moderate | Baseline activity.[2] |

| CTSC-2 | 4-Cl | H | High | Increased lipophilicity/acidity.[1] |

| CTSC-3 | 4-OMe | H | Low | Electron donation destabilizes chelation.[1] |

| CTSC-4 | H | Phenyl | Very High | Enhanced hydrophobic interaction.[1] |

| CTSC-5 | 2-OH | H | Moderate | High antioxidant; lower cytotoxicity.[1] |

| CTSC-Zn | H | H (Zn Complex) | Superior | Optimized for DNA cleavage/Apoptosis.[1][2] |

Mechanism of Action: The "Double-Edged Sword"

CTSC derivatives function through a multi-target mechanism, primarily disrupting cellular redox homeostasis and DNA replication.[1]

-

Redox Cycling & ROS: The thiosemicarbazone moiety chelates intracellular iron (Fe) and copper (Cu).[1][2] This depletes the metal required for Ribonucleotide Reductase (halting DNA synthesis) and generates reactive oxygen species (ROS) via redox cycling.[1][2]

-

Topoisomerase II Inhibition: Bulky CTSC derivatives block the ATP-binding pocket of Topo II, preventing DNA religation and causing double-strand breaks.[1]

-

Mitochondrial Apoptosis: The surge in ROS triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c and activating the Caspase-9/3 cascade.[1][2]

Caption: Multi-target mechanism: Metal chelation and Topo II inhibition converge on apoptotic signaling.[2]

Experimental Validation Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

Protocol A: Microwave-Assisted Synthesis (Green Chemistry Optimization)

Standard reflux is effective, but microwave irradiation improves yield and purity.[2]

-

Mix: 1.0 mmol substituted cinnamaldehyde + 1.0 mmol thiosemicarbazide in 2 mL Ethanol.

-

Catalyst: Add 2 drops of glacial acetic acid.

-

Irradiate: Set microwave reactor to

, 150W for 5–10 minutes. -

Workup: Cool to RT. Filter the precipitate.[1][2][3][8] Wash with cold ethanol (2x) and diethyl ether (1x).[1][2]

-

Validation:

-

NMR: Look for the disappearance of the aldehyde proton (

ppm) and appearance of the azomethine proton ( -

IR: Confirm presence of

(

-

Protocol B: MTT Cytotoxicity Assay (Standardized)

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates.[1][2] Incubate 24h. -

Treatment: Dissolve CTSC derivative in DMSO (stock). Dilute in media (Final DMSO

). Treat cells with serial dilutions ( -

Labeling: Add

MTT reagent ( -

Solubilization: Aspirate media. Add

DMSO to dissolve formazan crystals.[1][2] -

Read: Measure absorbance at

. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Thiosemicarbazones as Potent Anticancer Agents. Journal of Inorganic Biochemistry. [Link][1][2]

-

The cinnamaldehyde-thiosemicarbazone-zinc (II) complex induces apoptosis in CAL-27 cells. Colloids and Surfaces B: Biointerfaces. [Link][2]

-

Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Biomolecules. [Link][1][2]

-

Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone. Journal of Agricultural and Food Chemistry. [Link][2]

-

Design, Synthesis, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link][2]

Sources

- 1. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cinnamaldehyde-thiosemicarbazone-zinc (II) complex induces apoptosis in CAL-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

Technical Guide: The Evolution, Chemistry, and Pharmacology of Thiosemicarbazones

Executive Summary

Thiosemicarbazones (TSCs) represent a class of Schiff bases that have evolved from mid-20th-century anti-tuberculosis agents into potent, pleiotropic oncotherapeutics. Their utility hinges on a tridentate ligand system capable of chelating transition metals (Fe, Cu, Zn), thereby disrupting metalloenzyme function and inducing redox stress. This guide analyzes the structural evolution of TSCs, from Gerhard Domagk’s Thiacetazone to the clinical-stage agents Triapine and COTI-2, providing technical protocols for their synthesis and biological validation.

Part 1: Historical Evolution and Structural Pivots

The history of TSCs is defined by three distinct eras, each marked by a shift in the target indication and chemical structure.

The Anti-Infective Era (1940s–1960s)

Gerhard Domagk , a Nobel laureate, pioneered the use of TSCs. While investigating sulfonamides, he discovered that condensing aldehydes with thiosemicarbazide yielded compounds with potent anti-mycobacterial activity.

-

Key Compound: Thiacetazone (Tibione).[1]

-

Mechanism: Inhibition of mycolic acid synthesis in M. tuberculosis.

-

Pivot: In the 1960s, Methisazone (Marboran) became the first antiviral drug used prophylactically against smallpox, demonstrating the versatility of the TSC scaffold.

The Cytostatic Era (1970s–1990s)

Researchers French and Freedlander (1958) first noted the antitumor activity of heterocyclic TSCs. This led to the identification of the

-

Key Discovery: The enzyme Ribonucleotide Reductase (RNR) , essential for dNTP synthesis, contains a tyrosyl radical dependent on iron.[2]

-

Development: Prof. Alan Sartorelli’s team at Yale developed Triapine (3-AP) , which exhibited 1000-fold greater potency than hydroxyurea in inhibiting RNR.

The Cytotoxic/Redox Era (2000s–Present)

Modern research, led largely by the Richardson laboratory, shifted focus from simple iron depletion to redox cycling .

-

Key Compounds: Dp44mT and DpC .[3]

-

Mechanism: These agents chelate copper and iron to form redox-active complexes that accumulate in lysosomes, inducing lysosomal membrane permeabilization (LMP) via the Fenton reaction.

-

New Frontiers: COTI-2 utilizes the TSC scaffold to target mutant p53, acting as a metallochaperone to restore wild-type conformation.

Part 2: Chemical Biology and Mechanism of Action

The Tridentate Pharmacophore

The biological activity of TSCs dictates a strict Structure-Activity Relationship (SAR). The core requirement is the N-N-S donor atom set formed by the pyridine nitrogen, imine nitrogen, and thione sulfur.

-

Chelation Geometry: TSCs form planar, tridentate ligands that bind metal ions (M) in a 2:1 (Ligand:Metal) ratio for Fe(II)/Fe(III) or 1:1 for Cu(II).

-

The "Soft" Sulfur: The thione sulfur is a "soft" donor, increasing affinity for soft metals like Cu(I) and Zn(II), which is critical for the mechanism of Dp44mT and COTI-2.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Triapine (RNR inhibition) versus Dp44mT (Redox cycling).

Caption: Divergent mechanisms of Triapine (Iron starvation/RNR inhibition) vs. Dp44mT (Copper binding/Lysosomal ROS generation).

Part 3: Experimental Protocols

Protocol A: General Synthesis of -N-Heterocyclic Thiosemicarbazones

Causality: The Schiff base condensation is reversible. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the hydrazine moiety.

Materials:

-

2-Acetylpyridine (or derivative)[4]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Stoichiometry: Dissolve 10 mmol of thiosemicarbazide in 20 mL of ethanol under reflux (80°C) until clear.

-

Addition: Add 10 mmol (1:1 equiv) of 2-acetylpyridine dropwise.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Reflux for 3–6 hours. Monitor via TLC (Mobile phase: 9:1 DCM:Methanol).

-

Crystallization: Cool slowly to room temperature, then to 4°C. The product will precipitate.

-

Purification: Filter the precipitate and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol if purity is <95%.

Protocol B: Calcein-AM Iron Chelation Assay

Trustworthiness: This assay validates if the compound actually enters the cell and binds iron, distinguishing it from general toxins. Calcein fluorescence is quenched by iron; chelators strip the iron, restoring fluorescence.

Workflow:

-

Seeding: Seed cancer cells (e.g., SK-N-MC) at

cells/well in 96-well plates. Incubate 24h. -

Loading: Wash cells and incubate with Calcein-AM (0.5

M) for 15 min at 37°C. -

Treatment: Remove Calcein, wash with PBS. Add the test TSC (0–100

M) in media. -

Kinetics: Measure fluorescence immediately (Ex/Em: 488/517 nm) every 10 min for 2 hours.

-

Data Analysis:

-

Plot

vs. Time.[3] A steep positive slope indicates rapid intracellular iron chelation.

-

Part 4: Comparative Data & Clinical Status

Key Compound Comparison

The following table summarizes the distinct pharmacological profiles of major TSCs.

| Feature | Triapine (3-AP) | Dp44mT | COTI-2 |

| Primary Target | RNR (M2 Subunit) | Lysosome / Redox Cycling | Mutant p53 / Zinc |

| Metal Preference | Iron (Fe) | Copper (Cu) > Iron (Fe) | Zinc (Zn) / Copper |

| Mechanism | Fe Starvation / Radical Quenching | ROS Generation / LMP | Metallochaperone (Refolding) |

| Toxicity | Methemoglobinemia (dose-limiting) | Cardiac toxicity (mitigated in DpC) | Generally well-tolerated |

| Clinical Status | Phase II (Combos) | Preclinical (DpC in trials) | Phase I/II |

Synthesis & Development Workflow

This diagram outlines the logic flow for developing a new TSC candidate.

Caption: Step-by-step workflow for the synthesis and validation of novel thiosemicarbazones.

References

-

Domagk, G. (1950). Chemotherapy of Tuberculosis with Thiosemicarbazones. Nobel Lecture.

-

French, F. A., & Freedlander, B. L. (1958). Carcinostatic action of polycarbonyl compounds and their derivatives. IV. Glyoxal bis(thiosemicarbazone) and derivatives. Cancer Research.[2][12][13]

-

Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology.

-

Richardson, D. R., et al. (2006). Dp44mT, a thiosemicarbazone chelator with potent anti-tumour activity and selective toxicity toward cancer cells.[13] Blood.

-

Salim, K. Y., et al. (2016). COTI-2, a Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms.[11] Clinical Cancer Research.

-

Lovejoy, D. B., et al. (2012). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research.[2][12][13]

Sources

- 1. Medicine: War Booty | TIME [time.com]

- 2. What is Triapine used for? [synapse.patsnap.com]

- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Cinnamaldehyde Thiosemicarbazone

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of cinnamaldehyde thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development. Thiosemicarbazones are a versatile class of ligands known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] This document outlines the condensation reaction between cinnamaldehyde and thiosemicarbazide, offering in-depth explanations for each experimental choice, purification techniques, and methods for structural characterization. The protocol is designed for researchers, scientists, and professionals in the field of drug development, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Cinnamaldehyde Thiosemicarbazone

Thiosemicarbazones are characterized by the azomethine group (-N=CH-), which is crucial for their biological activity.[2] The synthesis of these compounds typically involves a condensation reaction between an aldehyde or ketone and a thiosemicarbazide.[3] Cinnamaldehyde, a natural product found in cinnamon, serves as a readily available and biocompatible starting material, contributing to the pharmacological profile of the resulting thiosemicarbazone.[4] The resulting cinnamaldehyde thiosemicarbazone has demonstrated a broad spectrum of biological activities, including antityrosinase and antimicrobial effects.[4][5] Its potential as a therapeutic agent underscores the importance of a reliable and well-characterized synthesis protocol.[6]

Reaction Mechanism and Rationale

The synthesis of cinnamaldehyde thiosemicarbazone proceeds via a nucleophilic addition-elimination reaction, specifically a condensation reaction. The lone pair of electrons on the primary amine nitrogen of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by the elimination of a water molecule to form the stable imine or Schiff base linkage (-C=N-). The reaction is often catalyzed by the addition of a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of cinnamaldehyde thiosemicarbazone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cinnamaldehyde | Analytical Reagent (AR) | Standard chemical supplier | Should be fresh and free of oxidation products. |

| Thiosemicarbazide | Analytical Reagent (AR) | Standard chemical supplier | |

| Ethanol (95% or absolute) | Analytical Reagent (AR) | Standard chemical supplier | Used as the reaction solvent. |

| Glacial Acetic Acid | Analytical Reagent (AR) | Standard chemical supplier | Used as a catalyst. |

| Distilled Water | In-house |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, UV-Vis, NMR)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and characterization of cinnamaldehyde thiosemicarbazone.

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solutions:

-

In a 250 mL round-bottom flask, dissolve 2.64 g (0.02 mol) of cinnamaldehyde in 50 mL of 95% ethanol. Stir the solution until the cinnamaldehyde is completely dissolved.[7]

-

In a separate beaker, dissolve 1.82 g (0.02 mol) of thiosemicarbazide in 50 mL of hot 95% ethanol. Gentle heating may be required to facilitate dissolution.[7]

-

-

Reaction:

-

Slowly add the hot thiosemicarbazide solution to the cinnamaldehyde solution in the round-bottom flask while stirring.

-

Add a few drops (approximately 0.5 mL) of glacial acetic acid to the mixture to catalyze the reaction.[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[8][9] Continue refluxing for 2-3 hours.[5] A precipitate may start to form during the reflux period.

-

-

Isolation of the Crude Product:

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the pale yellow crystalline solid by vacuum filtration using a Buchner funnel.[5][7]

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][7]

-

Air-dry the crude product on the filter paper or in a desiccator.

-

Purification: Recrystallization

To obtain a high-purity product, recrystallization is essential.

-

Transfer the crude cinnamaldehyde thiosemicarbazone to a beaker.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the beaker in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a pale yellow crystalline solid.[7][8]

Characterization of Cinnamaldehyde Thiosemicarbazone

The identity and purity of the synthesized compound should be confirmed through various analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol [8] |

| Appearance | Pale yellow crystalline solid[7][8] |

| Melting Point | Approximately 173 °C[8] |

Spectroscopic Data

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include:

-

N-H stretching vibrations (around 3150-3450 cm⁻¹)

-

C=N stretching vibration (around 1580-1620 cm⁻¹)

-

C=S stretching vibration (around 830-850 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information about the proton environment in the molecule. The chemical shifts will confirm the structure of the synthesized compound.

-

UV-Visible Spectroscopy: In a suitable solvent like ethanol, cinnamaldehyde thiosemicarbazone exhibits characteristic absorption bands in the UV-Vis region. A strong absorption peak is typically observed around 330 nm.[8]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Cinnamaldehyde and thiosemicarbazide can be irritants. Avoid inhalation, ingestion, and skin contact.

-

Ethanol is flammable. Keep away from open flames and sparks.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of cinnamaldehyde thiosemicarbazone. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable compound for further investigation into its promising pharmacological applications. The provided rationale for each step and the comprehensive characterization data serve as a self-validating system for the successful execution of this protocol.

References

-

Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and Analytical Applications of Cinnamaldehyde Thiosemicarbazone and Its Fe(III) Complex in. Jetir.Org. Available at: [Link]

-

PREPARATION OF CINNAMALDEHYDE THIOSEMICARBAZONE. PrepChem.com. Available at: [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). ResearchGate. Available at: [Link]

-

Cinnamaldehyde Isolation and Testing. Scribd. Available at: [Link]

-

Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. (2025). National Institutes of Health. Available at: [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2022). MDPI. Available at: [Link]

-

Structure of cinnamaldehyde thiosemicarbazone ligand. ResearchGate. Available at: [Link]

-

Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity. PubMed. Available at: [Link]

-

Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors. (2022). PubMed Central. Available at: [Link]

-

Isolation of Cinnamaldehyde from Cinnamon. Utah Tech University. Available at: [Link]

-

Spectral, Optical, Semiconducting and Thermal Characteristics of thiosemicarbazone of Benzaldehyde and Acetaldehyde. ijcrcps. Available at: [Link]

-

Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone. ResearchGate. Available at: [Link]

-

Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. PubMed. Available at: [Link]

-

Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone. (2009). ACS Publications. Available at: [Link]

-

A Facile Synthesis, Characterization of Cinnamaldehyde Thiosemicarbazone and Determination of Molybdenum (VI) by Spectrophotomet. Worldwidejournals.com. Available at: [Link]

-

Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. (2020). ACS Omega. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. jetir.org [jetir.org]

- 9. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Comprehensive Characterization of Cinnamaldehyde Thiosemicarbazone (CT) and Its Metal Chelates

Introduction & Strategic Context

Cinnamaldehyde thiosemicarbazone (CT) represents a privileged scaffold in medicinal chemistry due to its dual functionality: the conjugated alkene tail confers lipophilicity facilitating membrane permeability, while the thiosemicarbazone moiety (

This guide addresses the critical challenge in CT development: distinguishing the active ligand from impurities and validating its coordination mode. Unlike simple organics, CT exists in a delicate thione-thiol tautomeric equilibrium that dictates its reactivity. This protocol suite provides a self-validating workflow to characterize these states definitively.

Synthetic Pathway & Mechanism

The synthesis relies on a condensation reaction between cinnamaldehyde and thiosemicarbazide. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Figure 1: Synthetic pathway and tautomeric equilibrium of Cinnamaldehyde Thiosemicarbazone.

Experimental Protocols

Synthesis Protocol (Standardized)

Objective: Isolate high-purity E-isomer of CT.

Reagents:

-

Trans-cinnamaldehyde (99%)

-

Thiosemicarbazide (99%)

-

Absolute Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst)[1]

Procedure:

-

Dissolution: Dissolve 10 mmol of thiosemicarbazide in 20 mL of hot ethanol.

-

Addition: Dropwise add 10 mmol of trans-cinnamaldehyde dissolved in 10 mL ethanol.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat under reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Crystallization: Cool to room temperature, then refrigerate (4°C) overnight.

-

Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to remove unreacted thiosemicarbazide.

-

Drying: Vacuum dry at 40°C for 6 hours.

Expected Yield: 75–85% Melting Point: 173°C ± 2°C (Sharp endotherm indicates purity).

Structural Characterization (The "Fingerprint")

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool to confirm Schiff base formation and assess thione/thiol status.

Methodology:

-

Technique: ATR-FTIR or KBr pellet (1:100 ratio).

-

Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Critical Analysis: The disappearance of the carbonyl peak and the emergence of the imine stretch is the "Go/No-Go" decision point.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |

| ~1680 | Must be ABSENT. Presence indicates unreacted starting material. | |

| 1590 – 1620 | Confirmation of Schiff Base. Shifts to lower frequency (~1580) upon metal coordination. | |

| 800 – 1200 | Appears as split bands. Weakens or disappears if the ligand coordinates in thiol form. | |

| 3140 – 3400 | Broad bands. Indicates thione form is dominant in solid state. | |

| ~1000 – 1050 | Shifts upward (~10-20 cm⁻¹) upon coordination, indicating electron drain from nitrogen. |

Nuclear Magnetic Resonance (NMR)

NMR provides the skeletal map. The focus is on the azomethine proton and the exchangeable hydrazinic protons.

Solvent: DMSO-d6 (preferred for solubility and exchange studies).

1H NMR Assignments:

- 9.6 ppm: Aldehyde proton (Starting Material). Must be absent.

-

8.0 – 8.2 ppm (s, 1H): Azomethine proton (

-

11.4 ppm (s, 1H): Hydrazinic proton (

-

7.8 & 8.3 ppm (s, 2H): Thioamide amine protons (

- 6.8 – 7.6 ppm (m): Aromatic and alkene protons from the cinnamyl chain.

Interpretation: If the signal at 11.4 ppm is absent in the metal complex spectrum, it confirms deprotonation and coordination via the thiol sulfur (anionic ligand).

Physicochemical Profiling

UV-Vis Spectroscopy & Electronic Transitions

UV-Vis determines the electronic environment and is crucial for calculating the molar extinction coefficient (

Solvent: Methanol or Acetonitrile (

| Band ( | Transition | Assignment |

| 290 – 305 nm | Benzene ring / Conjugated alkene chain. | |

| 330 – 350 nm | Imine ( | |

| > 400 nm | LMCT / d-d | Only in Metal Complexes. Ligand-to-Metal Charge Transfer. |

Protocol for Stability Assay:

-

Prepare

M solution of CT in DMSO. -

Record spectra at t=0, 6h, 12h, 24h.

-

Criterion: Absorbance change < 5% indicates solution stability.

Thermal Analysis (TGA/DSC)

Used to determine the operational temperature range and lattice solvent presence.

-

Step 1 (RT – 120°C): Weight loss < 2% confirms anhydrous crystal lattice. Significant loss implies occluded solvent.

-

Step 2 (173°C): Sharp endothermic peak (DSC) = Melting Point.

-

Step 3 (> 200°C): Exothermic decomposition.

Functional Application: Metal Chelation & Antioxidant Assay

Metal Chelation Validation

CT coordinates metals primarily as a bidentate ligand (

Figure 2: Mechanism of chelation and associated spectroscopic shifts.

DPPH Radical Scavenging Protocol

Thiosemicarbazones exhibit antioxidant activity due to the N-H and S-H moieties.

Protocol:

-

Stock: Prepare 0.1 mM DPPH solution in methanol (purple color).

-

Sample: Prepare CT series (10, 20, 40, 60, 80, 100

). -

Reaction: Mix 1 mL Sample + 3 mL DPPH solution.

-

Incubation: 30 mins in dark at Room Temp.

-

Measurement: Read Absorbance (

) at 517 nm. -

Control: Measure Absorbance of DPPH + Methanol (

).

Calculation:

References

-

Synthesis and Structural Analysis: Pahontu, E., et al. (2015). "Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound." Molecules, 20(4), 5771-5792. (Note: Provides foundational protocols for thiosemicarbazone synthesis and characterization).

-

Spectroscopic Data (IR/NMR): Yousef, T. A., et al. (2011). "Spectral, magnetic, thermal, molecular modelling, ESR and antimicrobial activity studies of some metal complexes of cinnamaldehyde thiosemicarbazone." Journal of Molecular Structure, 1002(1-3), 80-88. (Authoritative source for specific IR and NMR shifts of CT).

-

Crystallography & Tautomerism: de Oliveira, A. B., et al. (2020). "Thiosemicarbazones and their metal complexes: A review of their crystal structures and biological activities." Journal of Coordination Chemistry.

-

Biological Assays (DPPH): Kedhare, V. R., et al. (2013). "Synthesis and Biological Activities of Cinnamaldehyde Thiosemicarbazone and its Metal Complexes." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

FT-IR analysis of cinnamaldehyde thiosemicarbazone

Application Note: FT-IR Structural Elucidation of Cinnamaldehyde Thiosemicarbazone

Introduction

In the landscape of medicinal chemistry, thiosemicarbazones have emerged as a privileged scaffold due to their wide-ranging pharmacological activities, including antitumor, antiviral, and antifungal properties. Specifically, Cinnamaldehyde Thiosemicarbazone (CT) —a Schiff base derived from the condensation of cinnamaldehyde and thiosemicarbazide—serves as a critical ligand for transition metal coordination complexes.

Fourier Transform Infrared (FT-IR) spectroscopy is the primary, non-destructive technique for validating the synthesis of CT. Unlike NMR, which requires solubility (often difficult with rigid Schiff bases), FT-IR provides immediate solid-state confirmation of the azomethine (C=N) bond formation and the integrity of the thione (C=S) moiety.

This guide details the protocol for the synthesis validation and structural analysis of CT, focusing on the spectral shifts that differentiate the product from its precursors.

Chemical Basis & Reaction Mechanism

To interpret the spectrum, one must understand the transformation. The synthesis involves the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration.

Reaction Pathway (DOT Visualization)

Figure 1: Condensation pathway. The spectroscopic "smoking gun" is the conversion of the C=O bond (Cinnamaldehyde) into a C=N bond (Product).

Experimental Protocol

Sample Preparation

Thiosemicarbazones are often hygroscopic and can exhibit polymorphism. Proper preparation is vital to avoid water peaks masking the N-H stretch region.

-

Technique A: KBr Pellet (Gold Standard for Resolution)

-

Dry: Vacuum dry the CT sample at 60°C for 2 hours to remove surface moisture.

-

Ratio: Mix 1–2 mg of CT with 200 mg of spectroscopic-grade Potassium Bromide (KBr).

-

Grind: Pulverize in an agate mortar until a fine, uniform powder is achieved (grain size < 2 µm to avoid Christiansen effect scattering).

-

Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.

-

-

Technique B: ATR (Attenuated Total Reflectance)

-

Best for: High throughput and qualitative checks.

-

Note: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove previous lipophilic residues. Apply high pressure to ensure solid-crystal contact.

-

Measurement Parameters

-

Range: 4000 – 400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving aromatic overtones).

-

Scans: 32 (ATR) or 64 (KBr) to improve Signal-to-Noise ratio.

-

Background: Fresh air (ATR) or pure KBr pellet (Transmission).

Data Analysis & Interpretation

The validation of CT synthesis relies on a "subtract and detect" logic: confirming the loss of starting material peaks and the appearance of product-specific bands.

Comparative Peak Assignment Table

| Functional Group | Vibration Mode | Cinnamaldehyde (Start) | Thiosemicarbazide (Start) | CT Product (Target) | Diagnostic Insight |

| Carbonyl | ν(C=O) | 1670 cm⁻¹ (s) | — | ABSENT | Primary confirmation of reaction completion. |

| Azomethine | ν(C=N) | — | — | 1590–1615 cm⁻¹ (s) | New band. Often overlaps with C=C but is sharper/intense. |

| Amine/Hydrazinic | ν(N-H) | — | 3100–3380 cm⁻¹ (multiple) | 3150–3350 cm⁻¹ | Retention of terminal NH₂; loss of hydrazinic NH₂. |

| Thione | ν(C=S) | — | ~1200–800 cm⁻¹ (mixed) | 830–850 cm⁻¹ & 1000–1100 cm⁻¹ | "Thioamide bands." Position confirms Thione vs. Thiol tautomer. |

| Aldehydic C-H | ν(C-H) | 2720 & 2820 cm⁻¹ (w) | — | ABSENT | Disappearance of the "Fermi doublet" confirms aldehyde consumption. |

| Aromatic Ring | ν(C=C) | ~1600 cm⁻¹ | — | 1500–1600 cm⁻¹ | Retained from cinnamaldehyde structure. |

(s) = strong, (w) = weak, (mixed) = coupled vibrations

Critical Spectral Features

-

The "Schiff Base" Shift (1670 → 1600 cm⁻¹): The most critical observation is the disappearance of the intense carbonyl peak at ~1670 cm⁻¹ (conjugated aldehyde). It is replaced by the azomethine (C=N) stretch.

-

Expert Note: If you see a residual shoulder at 1670 cm⁻¹, the reaction is incomplete. Recrystallize with ethanol.

-

-

Thione vs. Thiol Tautomerism: Thiosemicarbazones can exist in thione (H–N–C=S) or thiol (N=C–SH) forms.

-

Solid State: Usually exists as the Thione . Look for strong C=S bands around 830–850 cm⁻¹ and 1000–1200 cm⁻¹.

-

Metal Complexes: Upon binding a metal (e.g., Cu, Zn), the ligand often deprotonates to the Thiolate form. This results in the disappearance or significant shift of the C=S band and the appearance of a C–S single bond stretch (~700 cm⁻¹).

-

-

The "Fermi Resonance" Check: Cinnamaldehyde displays a characteristic "doublet" at 2720 and 2820 cm⁻¹ (aldehydic C-H). In the pure CT product, these peaks must be completely absent.

Troubleshooting & Validation Workflow

Use this logic flow to troubleshoot spectral anomalies.

Figure 2: Logic gate for spectral validation. Prioritize the Carbonyl (C=O) check.

References

-

NIST Chemistry WebBook. Cinnamaldehyde Infrared Spectrum. National Institute of Standards and Technology.[2][3] [Link]

-

M.J. Campbell, R. Grzeskowiak. Some Copper(II) complexes of thiosemicarbazide and thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1967, 396-401. (Seminal work on Thioamide bands). [Link]

-

Spectrochimica Acta Part A. Vibrational spectroscopy of thiosemicarbazones. (General reference for C=S/C=N assignments in Schiff bases). [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Cinnamaldehyde Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Structural Nuances of a Promising Bioactive Scaffold

Cinnamaldehyde thiosemicarbazone, a Schiff base derived from the condensation of cinnamaldehyde and thiosemicarbazide, represents a class of compounds of significant interest in medicinal chemistry and drug development.[1] Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, which are often attributed to their ability to chelate metal ions.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This application note provides a comprehensive guide to the synthesis and detailed NMR analysis of cinnamaldehyde thiosemicarbazone, offering field-proven insights and detailed protocols to ensure accurate and reproducible results.

The structural integrity and conformational dynamics of cinnamaldehyde thiosemicarbazone are critical to its biological function. NMR spectroscopy provides a powerful, non-destructive method to probe the molecular structure, including the stereochemistry of the imine bond and the conformation of the thiosemicarbazide moiety. This guide will delve into the interpretation of both ¹H and ¹³C NMR spectra, providing a basis for quality control and further structural studies.

Synthesis of Cinnamaldehyde Thiosemicarbazone: A Validated Protocol

The synthesis of cinnamaldehyde thiosemicarbazone is typically achieved through a straightforward condensation reaction. The following protocol is a robust and validated method for its preparation.

Reaction Scheme:

Caption: Synthesis of Cinnamaldehyde Thiosemicarbazone.

Materials and Reagents:

-

Cinnamaldehyde

-

Thiosemicarbazide

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Dissolution of Reactants: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable volume of hot ethanol. In a separate beaker, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of hot water.

-

Reaction Mixture: While stirring, add the hot thiosemicarbazide solution to the ethanolic solution of cinnamaldehyde.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 5 hours.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Allow the product to air-dry or dry in a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

NMR Sample Preparation: Ensuring High-Quality Spectra

Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The following protocol is recommended for cinnamaldehyde thiosemicarbazone.

Materials:

-

Cinnamaldehyde Thiosemicarbazone sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Vortex mixer

-

Pipettes

Protocol:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried cinnamaldehyde thiosemicarbazone sample.

-

Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is a common solvent for thiosemicarbazones due to their good solubility and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

-

Dissolution: Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

-

Transfer and Labeling: Once fully dissolved, the sample is ready for NMR analysis. Ensure the NMR tube is properly labeled before inserting it into the spectrometer.

¹H NMR Spectroscopy: A Detailed Spectral Interpretation

The ¹H NMR spectrum of cinnamaldehyde thiosemicarbazone provides a wealth of information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Expected Chemical Shifts and Assignments:

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity | Notes |

| -NH- | 11.0 - 11.5 | Singlet (s) | This proton is part of the hydrazone linkage and often appears as a sharp singlet. Its downfield shift is due to deshielding by the adjacent C=N and C=S groups. |

| -CH=N- | 8.0 - 8.5 | Singlet (s) or Doublet (d) | The azomethine proton signal is typically a singlet. It may show coupling to the adjacent vinyl proton depending on the conformation. |

| -NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | The two protons of the primary amine group often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) | The protons of the phenyl ring typically appear as a complex multiplet in this region. |

| Vinyl Protons (-CH=CH-) | 6.5 - 7.5 | Doublet of Doublets (dd) or Multiplets (m) | The two protons of the vinyl group will show coupling to each other (J-coupling) and potentially to the azomethine proton. The trans-configuration of the double bond in the cinnamaldehyde precursor leads to a large coupling constant (typically > 15 Hz). |

Causality Behind Chemical Shifts:

-

-NH- Proton: The significant downfield shift is a hallmark of thiosemicarbazones and is attributed to the strong deshielding effect of the adjacent imine and thiocarbonyl groups. This proton can also participate in intramolecular hydrogen bonding, further shifting it downfield.

-

-CH=N- Proton: The azomethine proton is in a deshielded environment due to the electronegativity of the nitrogen atom and the conjugated system.

-

Aromatic and Vinyl Protons: The extended conjugation from the phenyl ring through the vinyl group to the imine bond influences the chemical shifts of these protons, generally shifting them to the downfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides complementary information about the carbon framework of cinnamaldehyde thiosemicarbazone.

Expected Chemical Shifts:

| Carbon Assignment | Chemical Shift (ppm) Range | Notes |

| C=S | 175 - 185 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield. |

| C=N | 140 - 150 | The imine carbon is also deshielded and appears in the aromatic region. |

| Aromatic Carbons | 125 - 140 | The carbons of the phenyl ring will give rise to several signals in this region. |

| Vinyl Carbons | 120 - 145 | The two vinyl carbons will have distinct chemical shifts due to their different electronic environments within the conjugated system. |

Conformational Isomerism: The E/Z Configuration

Thiosemicarbazones can exist as E/Z isomers with respect to the C=N double bond.[2] The predominant isomer can often be determined by NMR, particularly through Nuclear Overhauser Effect (NOE) experiments. In many cases, one isomer is thermodynamically more stable and is the major or sole species observed in solution. For cinnamaldehyde thiosemicarbazone, the E isomer is generally expected to be more stable due to reduced steric hindrance. The observation of a single set of signals in the ¹H and ¹³C NMR spectra is often indicative of the presence of a single, stable isomer in solution.[3]

Caption: E/Z Isomerism around the C=N bond.

Experimental Workflow: From Synthesis to Spectral Analysis

The following diagram illustrates the logical flow of the experimental process.

Caption: Experimental Workflow.

Conclusion: The Power of NMR in Structural Verification

NMR spectroscopy is an essential analytical technique for the unequivocal structural characterization of cinnamaldehyde thiosemicarbazone. By following the detailed protocols and interpretative guidance provided in this application note, researchers can confidently verify the synthesis of their target compound, assess its purity, and gain insights into its conformational properties. The data obtained from ¹H and ¹³C NMR are crucial for ensuring the quality of the material used in further biological and medicinal chemistry studies, ultimately contributing to the development of new therapeutic agents.

References

-

NMR studies of some 4-hydroxy-2-methylacetophenone thiosemicarbazones in solutions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. (2022, May 20). Proceedings of Student Research and Creative Inquiry Day. Retrieved February 7, 2026, from [Link]

-

Synthesis and structural characterization of β-phosphonated thiosemicarbazones: Investigation of their Z/E interconversion by NMR and DFT computing. (2025, December 18). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Advanced Characterization of Cinnamaldehyde Thiosemicarbazone Derivatives via ESI-MS/MS

Application Note: AN-MS-CTS-01

Executive Summary

Cinnamaldehyde thiosemicarbazones (CTSs) represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against Trypanosoma cruzi (Chagas disease), various cancer cell lines, and multidrug-resistant bacteria.[1] However, the development of these ligands is often hindered by their tendency toward thione-thiol tautomerism and thermal instability, which complicates structural validation.

This guide details a high-resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) protocol for the characterization of CTS derivatives. Unlike standard protocols, this methodology focuses on diagnostic fragmentation pathways and soft-ionization techniques to differentiate genuine metabolic stability from instrument-induced degradation.

Chemical Context & Synthesis QC

Before MS analysis, understanding the analyte's behavior is critical. CTS derivatives are Schiff bases synthesized via the condensation of cinnamaldehyde with thiosemicarbazide.[2]

-

Molecular Formula (Parent):

-

Exact Mass: 205.0674 Da

-

Critical Feature: The sulfur atom provides a unique isotopic signature (

is ~4.4% of

Common Impurities

| Impurity Type | Origin | MS Signature ( |

| Unreacted Hydrazine | Thiosemicarbazide residue | 92 ( |

| Oxidation Product | Cyclization to thiazoles | |

| Dimers | Non-covalent aggregation |

Experimental Protocol

Sample Preparation[1][2]

-

Solvent: HPLC-grade Methanol (MeOH). Note: Avoid Acetone, as it can form Schiff bases with residual amines.

-

Stock Solution: Dissolve 1 mg of derivative in 1 mL MeOH (1000 ppm). Sonicate for 5 mins.

-

Working Solution: Dilute stock 1:1000 in 50:50 MeOH:H₂O + 0.1% Formic Acid (Final conc: 1 ppm).

-

Why Formic Acid? It promotes protonation (

) over sodiation (

-

Instrument Parameters (Orbitrap/Q-TOF)

-

Ionization: ESI Positive Mode (

) -

Spray Voltage: 3.5 kV

-

Capillary Temp: 275°C

-

Caution: Temperatures >300°C may induce thermal degradation of the hydrazine bond.

-

-

Sheath Gas: 30 arb units[1]

-

Mass Range:

50–1000[1] -

Collision Energy (HCD/CID): Stepped energy (15, 30, 45 eV) is recommended to capture both labile loss (e.g.,

) and backbone cleavage.[1]

Analytical Workflow Diagram

Figure 1: Step-by-step analytical workflow for characterizing CTS derivatives.

Fragmentation Mechanics & Interpretation